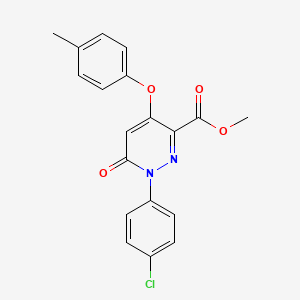
Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a useful research compound. Its molecular formula is C19H15ClN2O4 and its molecular weight is 370.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate, with CAS number 338405-42-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyridazine derivatives and exhibits a range of pharmacological properties.
- Molecular Formula : C19H15ClN2O4
- Molecular Weight : 370.79 g/mol
- Purity : Typically available in purities ranging from 90% to 95% depending on the supplier.
Biological Activity
Research into the biological activity of this compound has revealed several noteworthy effects:
1. Antimicrobial Activity
- Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
2. Anticancer Properties
- Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
3. Anti-inflammatory Effects
- The compound has also been evaluated for its anti-inflammatory potential. In animal models, it reduced inflammation markers and alleviated symptoms associated with inflammatory diseases, indicating its possible use in treating conditions such as arthritis.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Inhibition
A research article in Cancer Letters detailed the effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound was found to inhibit cell growth by more than 70% at concentrations of 50 µM after 48 hours of treatment, with flow cytometry analysis confirming increased apoptosis in treated cells.
Research Findings Summary Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | Journal of Antimicrobial Chemotherapy |
| Anticancer | Inhibits growth in MCF-7 and HT-29 cells | Cancer Letters |
| Anti-inflammatory | Reduces inflammation markers in animal models | Journal of Inflammation Research |
Propriétés
IUPAC Name |
methyl 1-(4-chlorophenyl)-4-(4-methylphenoxy)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-12-3-9-15(10-4-12)26-16-11-17(23)22(21-18(16)19(24)25-2)14-7-5-13(20)6-8-14/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRWUXFJDYQMCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=O)N(N=C2C(=O)OC)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













